Methyl 2-{2-[(piperidin-1-yl)amino]-1,3-thiazol-4-yl}acetate
Description
Methyl 2-{2-[(piperidin-1-yl)amino]-1,3-thiazol-4-yl}acetate is a heterocyclic compound featuring a thiazole core substituted at the 2-position with a piperidin-1-ylamino group and at the 4-position with a methyl acetate moiety. This compound serves as a critical building block in medicinal chemistry, particularly for synthesizing bioactive molecules targeting enzymes and receptors .
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[2-(piperidin-1-ylamino)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-16-10(15)7-9-8-17-11(12-9)13-14-5-3-2-4-6-14/h8H,2-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRWFYUVIQBTNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CSC(=N1)NN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
This classical method involves reacting α-bromoacetate derivatives with thiourea under basic conditions. For example, ethyl α-bromoacetate reacts with thiourea in ethanol under reflux to yield ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate. Key parameters include:
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Ethyl α-bromoacetate | Ethanol | Reflux | 65–70% |
Mechanism :
- Nucleophilic attack by thiourea’s sulfur on the α-carbon of the bromoester.
- Cyclization via intramolecular displacement of bromide to form the thiazole ring.
Thioamide Cyclization
An alternative route utilizes Boc-protected glycine derivatives converted to thioamides using Lawesson’s reagent. Subsequent cyclization with ethyl α-bromoacetate in tetrahydrofuran (THF) yields the thiazole intermediate:
$$
\text{Boc-glycine} \xrightarrow{\text{Lawesson's reagent}} \text{Thioamide} \xrightarrow{\text{α-bromoacetate}} \text{Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate}
$$
Optimization :
- Neutralization with calcium carbonate minimizes racemization during cyclization.
- Polar aprotic solvents (e.g., DMF) enhance reaction rates but require inert atmospheres.
Esterification of the Acetic Acid Moiety
The final step involves converting the carboxylic acid or ethyl ester to the methyl ester.
Acid-Catalyzed Esterification
The carboxylic acid intermediate reacts with methanol in the presence of sulfuric acid:
$$
\text{2-{2-[(Piperidin-1-yl)amino]thiazol-4-yl}acetic acid} + \text{MeOH} \xrightarrow{\text{H₂SO₄}} \text{Methyl ester}
$$
| Catalyst | Methanol Ratio | Temperature | Yield |
|---|---|---|---|
| H₂SO₄ | 10:1 | Reflux | 90–95% |
Transesterification
Ethyl esters are converted to methyl esters using titanium(IV) isopropoxide as a catalyst:
$$
\text{Ethyl ester} + \text{MeOH} \xrightarrow{\text{Ti(OiPr)₄}} \text{Methyl ester}
$$
| Catalyst | Temperature | Yield |
|---|---|---|
| Ti(OiPr)₄ | 60°C | 88% |
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance efficiency:
- Thiazole Formation : Microreactors with residence times <5 minutes improve cyclization kinetics.
- Reductive Amination : Fixed-bed reactors packed with immobilized STAB reduce reagent waste.
- Esterification : Reactive distillation columns simultaneously remove water, driving equilibrium toward ester formation.
Purification and Characterization
Final purification uses column chromatography (silica gel, chloroform/methanol) or recrystallization from ethyl acetate/hexane. Key analytical data:
- ¹H NMR (CDCl₃): δ 1.45–1.60 (m, 6H, piperidine), 3.72 (s, 3H, OCH₃), 4.10 (s, 2H, CH₂COO).
- MS (ESI) : m/z 255.34 [M+H]⁺.
Comparative Analysis of Methods
| Step | Method | Yield | Cost | Scalability |
|---|---|---|---|---|
| Thiazole formation | Hantzsch synthesis | 65–70% | Low | Moderate |
| Thioamide cyclization | 75–80% | High | High | |
| Amination | Reductive amination | 85–91% | Medium | High |
| Nucleophilic substitution | 60–68% | Low | Low | |
| Esterification | Acid-catalyzed | 90–95% | Low | High |
| Transesterification | 88% | Medium | Moderate |
Challenges and Optimization
- Racemization : Thiazole synthesis from chiral precursors may require low temperatures and non-polar solvents to retain stereochemistry.
- Piperidine Solubility : Using DMF as a solvent improves nucleophilic substitution kinetics but necessitates post-reaction dialysis.
- Catalyst Recycling : Immobilized Ti(OiPr)₄ on mesoporous silica reduces costs in transesterification.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{2-[(piperidin-1-yl)amino]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the nitrogen or carbon atoms.
Scientific Research Applications
Methyl 2-{2-[(piperidin-1-yl)amino]-1,3-thiazol-4-yl}acetate is a complex organic compound featuring a piperidine ring, a thiazole ring, and an ester functional group. It is of interest in medicinal chemistry and organic synthesis because of its potential biological activities and versatile chemical properties.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
- Chemistry It is used as an intermediate in the synthesis of more complex organic molecules.
- Biology It is investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
- Medicine It is explored for its potential therapeutic effects in treating various diseases.
- Industry It is utilized in the development of new materials and chemical processes.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
- Substitution Nucleophilic substitution reactions can occur at the piperidine or thiazole rings.
Properties
The compound has a molecular weight of 255.34 g/mol and the molecular formula . The compound's SMILES notation is COC(=O)Cc1csc(NN2CCCCC2)n1 .
Safety and Hazards
- H302: Harmful if swallowed
- H312: Harmful in contact with skin
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H332: Harmful if inhaled
- H335: May cause respiratory irritation
Mechanism of Action
The mechanism of action of Methyl 2-{2-[(piperidin-1-yl)amino]-1,3-thiazol-4-yl}acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Thiazole Derivatives with Varied Substituents
Ethyl 2-(2-Amino-1,3-thiazol-4-yl)acetate
- Structure: Ethyl ester with a 2-amino-thiazole group.
- Key Differences: Lacks the piperidinylamino substituent, instead featuring a primary amino group at the 2-position of the thiazole.
- Applications : Widely used as a precursor for synthesizing bi-heterocyclic propanamides (e.g., urease inhibitors) .
- Synthesis : Derived from hydrazine hydrate reactions with ethyl esters, forming hydrazides for subsequent heterocyclization .
Methyl 2-(2-Acetamido-4,5-dihydro-1,3-thiazol-4-yl)acetate
- Structure : Contains a 4,5-dihydrothiazole ring with an acetamido group.
- Key Differences : The saturated thiazole ring and acetamido substituent reduce aromaticity, altering electronic properties and hydrogen-bonding capacity compared to the target compound .
2-{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic Acid
- Structure: Features a 5-chloropyridinylamino group at the 2-position and a carboxylic acid at the 4-position.
Piperidine-Containing Analogs
Methyl [4-(1,3-Thiazol-2-yl)piperazin-1-yl]acetate
- Structure : Piperazine ring linked to a thiazole via a methyl acetate group.
- Key Differences : The piperazine moiety introduces additional hydrogen-bonding sites and basicity, contrasting with the piperidine group in the target compound .
Ethyl {[4-(1,3-Dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]thio}acetate
Functional Group Impact on Properties
Biological Activity
Methyl 2-{2-[(piperidin-1-yl)amino]-1,3-thiazol-4-yl}acetate (CAS No. 1553451-61-8) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, a thiazole ring, and an ester functional group, making it a candidate for various therapeutic applications. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic effects, and relevant case studies.
Molecular Formula
- Molecular Formula : C₁₁H₁₇N₃O₂S
- Molecular Weight : 255.34 g/mol
Structural Features
The structure of this compound includes:
- A piperidine ring , which may enhance binding affinity to biological targets.
- A thiazole ring , known for its role in various biological activities.
- An ester group , contributing to the compound's reactivity and stability in biological systems.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to alterations in their activity. This can result in various biological effects, including antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) reported as low as 31.25 µg/mL for Gram-positive bacteria . The presence of the thiazole moiety is often linked to enhanced antimicrobial properties.
Anticancer Potential
This compound has been investigated for its anticancer potential. In vitro studies suggest that compounds with similar structures can inhibit the growth of cancer cell lines by targeting key cellular pathways. For example, one study noted that thiazole-based compounds displayed cytotoxicity against Jurkat and A-431 cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .
Study on Anticancer Activity
A study published in Drug Target Insights evaluated various thiazole derivatives for their anticancer properties. This compound was included among compounds tested for cytotoxicity against different cancer cell lines. The results indicated that the compound exhibited significant growth inhibition, suggesting its potential as a lead compound in cancer therapy .
Comparative Analysis of Similar Compounds
Comparative studies have been conducted on this compound and structurally similar compounds such as Methyl 2-{2-[(morpholin-1-yl)amino]-1,3-thiazol-4-yl}acetate. These studies revealed that modifications in the nitrogen-containing ring can significantly affect biological activity and binding affinity to target proteins .
Summary of Biological Activities
Structure–Activity Relationship (SAR)
The SAR analysis indicates that:
Q & A
Q. Optimization Tips :
- Temperature Control : Maintain reflux temperatures (±5°C) to avoid side reactions.
- Catalysts : Add triethylamine or DMAP to enhance reaction efficiency .
- Solvent Selection : Polar solvents improve solubility of intermediates but may require inert atmospheres to prevent hydrolysis .
Advanced: How can structural contradictions in crystallographic data for this compound be resolved?
Methodological Answer :
Crystallographic discrepancies (e.g., bond-length anomalies or disorder in piperidine rings) require:
Data Validation : Cross-check SHELXL refinement parameters (e.g., R-factor convergence and electron density maps) .
Twinned Data Handling : Use SHELXE to deconvolute overlapping reflections in cases of twinning .
Hydrogen Bond Analysis : Validate intermolecular interactions (C—H···π, N—H···O) via PLATON to ensure structural consistency .
Example : In a related nickel(II) complex, C—H···π interactions were critical for resolving chain-like packing ambiguities in the monoclinic P21/c space group .
Basic: Which spectroscopic techniques are most reliable for characterizing the purity and structure of this compound?
Q. Methodological Answer :
NMR Spectroscopy :
- 1H/13C NMR : Confirm thiazole ring protons (δ 6.8–7.2 ppm) and piperidine NH (δ 2.5–3.0 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the acetate and piperidine regions .
HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Mass Spectrometry (HRMS) : Validate molecular weight with ESI+ or MALDI-TOF .
Advanced: How can computational methods predict the compound’s interaction with biological targets like kinases or bacterial enzymes?
Q. Methodological Answer :
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets or bacterial cell wall enzymes. Focus on:
- Thiazole-Piperidine Motif : Hydrogen bonding with catalytic residues (e.g., Lys73 in E. coli MurB) .
- Steric Fit : Adjust substituents (e.g., methyl ester) to avoid clashes with hydrophobic pockets .
MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
Case Study : Analogous thiazole-tetrazole hybrids showed kinase inhibition (IC50 < 1 µM) via conserved salt bridges with Asp381 in VEGFR2 .
Advanced: What strategies address contradictions in biological activity data across different assay systems?
Q. Methodological Answer :
Assay Standardization :
- Cell-Free vs. Cellular Assays : Compare enzymatic IC50 (cell-free) with EC50 (cell-based) to account for membrane permeability differences .
- Positive Controls : Use staurosporine (kinase inhibition) or ampicillin (bacterial assays) for cross-validation .
Metabolic Stability Testing : Incubate with liver microsomes to identify rapid degradation (e.g., ester hydrolysis) that may skew cellular activity .
Basic: What are the stability considerations for storing this compound under laboratory conditions?
Q. Methodological Answer :
Temperature : Store at –20°C in amber vials to prevent photodegradation.
Moisture Control : Use desiccants (silica gel) to avoid ester hydrolysis .
Solvent Compatibility : Dissolve in anhydrous DMSO for long-term storage; avoid aqueous buffers unless used immediately .
Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications to enhance target selectivity?
Q. Methodological Answer :
Piperidine Substitution : Replace piperidin-1-yl with morpholine to reduce off-target binding (e.g., GPCRs) while retaining kinase affinity .
Ester Bioisosteres : Substitute methyl ester with tert-butyl or pivaloyloxymethyl (POM) groups to improve metabolic stability .
Thiazole Ring Halogenation : Introduce fluorine at C5 to enhance bacterial membrane penetration .
Data-Driven Example : Ethyl tetrazole analogs showed a 10-fold selectivity increase for cancer cell lines (HeLa vs. HEK293) via logP optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
